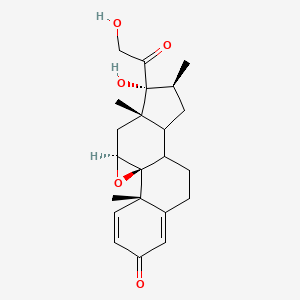

(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

Beschreibung

This compound is a degradation product of beclomethasone dipropionate, a synthetic glucocorticoid used for its anti-inflammatory properties. During metabolism in human plasma, beclomethasone dipropionate undergoes enzymatic and non-enzymatic degradation, yielding metabolites such as beclomethasone monopropionates and the epoxide derivative in question . Key structural features include:

- A 9β,11β-epoxide group formed via HCl elimination from the parent steroid.

- A 16β-methyl substituent.

- Hydroxyl groups at C17 and C21.

The 9,11-epoxide configuration is mechanistically plausible due to its stability and alignment with observed NMR shifts . This compound lacks the ester groups (propionate) of its parent drug, rendering it a polar metabolite with distinct pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name |

(1S,2S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18-,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDXNHBVYAMODG-WPFVWMARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669986 | |

| Record name | (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14622-47-0 | |

| Record name | (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The compound, also known as Betamethasone valerate, is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties. Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation.

Mode of Action

Betamethasone valerate interacts with its targets by binding to glucocorticoid receptors. This binding results in changes in gene transcription, leading to altered protein synthesis. The proteins affected are primarily involved in inflammatory responses, and their altered synthesis results in the immunosuppressive and anti-inflammatory effects of the compound.

Biochemical Pathways

The interaction of Betamethasone valerate with glucocorticoid receptors affects several biochemical pathways. These include the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, Betamethasone valerate can reduce inflammation and suppress immune responses.

Pharmacokinetics

The pharmacokinetic properties of Betamethasone valerate include its absorption, distribution, metabolism, and excretion (ADME). It is characterized by poor water solubility, which may affect its absorption and bioavailability.

Result of Action

The molecular and cellular effects of Betamethasone valerate’s action include reduced inflammation and suppressed immune responses. This is achieved through the inhibition of various inflammatory mediators and the alteration of immune cell function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betamethasone valerate. For example, the pH of the local environment can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, factors such as temperature and light exposure can affect the stability of the compound.

Biologische Aktivität

(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. It serves as an important metabolite of corticosteroids like Mometasone furoate and is known for its anti-inflammatory properties. This article explores its biological activities through various studies and data.

- Molecular Formula: C22H28O5

- Molecular Weight: 372.45 g/mol

- CAS Number: 981-34-0

- IUPAC Name: 17,21-Dihydroxy-16-methyl-9β,11β-epoxypregna-1,4-diene-3,20-dione

The compound exhibits its biological effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of various genes involved in inflammation and immune responses. The epoxide group contributes to the compound's reactivity and potential therapeutic effects.

Biological Activities

- Anti-inflammatory Effects

- Immunosuppressive Properties

- Antiproliferative Effects

Case Study 1: In Vitro Anti-inflammatory Activity

A study conducted on human keratinocytes treated with the compound revealed a marked reduction in inflammatory markers following exposure to TNF-alpha. The results suggested its potential application in treating skin inflammatory disorders .

Case Study 2: Immunomodulatory Effects in Autoimmune Models

In an autoimmune model using mice with induced lupus-like symptoms, administration of the compound resulted in decreased autoantibody production and improved clinical scores compared to controls. This suggests a therapeutic role in autoimmune diseases .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a complex steroid structure with multiple stereocenters that contribute to its biological activity. Its epoxide group is particularly significant for its reactivity and interaction with biological macromolecules.

Anti-inflammatory Properties

- Mechanism of Action : The compound functions by inhibiting pro-inflammatory cytokines and mediators such as interleukins and tumor necrosis factor-alpha (TNF-alpha). This makes it valuable in treating conditions characterized by excessive inflammation.

-

Clinical Uses :

- Asthma Management : It is utilized in the formulation of inhaled corticosteroids to reduce airway inflammation.

- Autoimmune Disorders : The compound shows efficacy in managing diseases like rheumatoid arthritis and lupus by modulating immune responses.

Immunosuppressive Effects

- Transplant Medicine : Its ability to suppress the immune response makes it a candidate for preventing organ transplant rejection.

- Cancer Therapy : Research indicates potential in adjunctive therapy for certain cancers by modulating immune responses to enhance the efficacy of chemotherapeutic agents.

Enzyme Interaction Studies

The epoxide functionality allows for the exploration of enzyme inhibition studies. For example:

- Cytochrome P450 Enzymes : Investigations into how the compound affects drug metabolism pathways can provide insights into drug-drug interactions.

Toxicological Assessments

- Safety Evaluations : As an impurity in corticosteroid formulations (e.g., betamethasone), understanding its toxicological profile is crucial for regulatory compliance.

- Environmental Impact Studies : The compound's persistence and bioaccumulation potential are studied to assess risks associated with pharmaceutical contaminants in water sources.

Clinical Trials

Recent clinical trials have highlighted the effectiveness of this compound in reducing symptoms associated with chronic inflammatory diseases. For instance:

- A randomized controlled trial demonstrated significant improvement in asthma control when combined with standard therapy.

Laboratory Studies

Research conducted on animal models has shown that administration of the compound leads to reduced inflammatory markers in tissues affected by autoimmune conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights structural differences between the target compound and related glucocorticoids:

*Inference based on absence of 9α-F, which enhances receptor binding in dexamethasone .

Key Findings

Epoxide vs. Fluorine at C9

- The 9β,11β-epoxide in the target compound replaces the 9α-fluoro group in dexamethasone. Fluorination at C9 is known to enhance glucocorticoid receptor (GR) affinity by stabilizing hydrophobic interactions . The epoxide, while structurally distinct, may reduce GR binding compared to fluorinated analogs but retain anti-inflammatory activity through alternative pathways.

Methyl Position at C16

- The 16β-methyl group in the target compound contrasts with the 16α-methyl in dexamethasone. Stereochemistry at C16 influences metabolic stability and tissue selectivity. For example, 16α-methyl in dexamethasone prolongs half-life, whereas 16β-methyl may alter clearance rates .

Metabolism and Stability

- The target compound is formed via non-enzymatic epoxidation of beclomethasone in plasma, unlike dexamethasone and budesonide, which undergo hepatic metabolism (e.g., 6β-hydroxylation) .

- Budesonide’s 16α,17α-acetal group resists enzymatic cleavage, enhancing topical potency , while the target compound’s epoxide may confer reactivity toward nucleophiles (e.g., glutathione), influencing detoxification pathways.

Receptor Binding and Activity

- Budesonide’s (22R)-epimer exhibits 14× higher GR affinity than dexamethasone due to acetal substituents and optimal stereochemistry . The target compound’s lack of fluorine and ester groups likely reduces potency but retains partial agonism.

- Betamethasone 9,11-epoxide (a structural analog) shares the epoxide group but differs in stereochemistry (16β vs. 16α), suggesting divergent bioavailability and tissue distribution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (8ξ,9β,11β,14ξ,16β)-17,21-dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione, and how do stereochemical impurities arise during synthesis?

- Methodological Answer : The synthesis typically involves epoxidation of a Δ9,11-pregnane precursor under controlled oxidative conditions (e.g., using peracids). Key challenges include maintaining stereochemical integrity at C8, C9, C11, and C15. Impurities such as 9,11-dihydroxy derivatives (via epoxide hydrolysis) or 16α-methyl epoxide isomers may form due to incomplete epoxidation or stereochemical drift during purification . Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) is recommended for resolving stereoisomers, with mobile phases optimized for polar steroids .

Q. How can the stereochemical configuration of the 9,11-epoxide group and 16-methyl substituent be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, the 9β,11β-epoxy configuration can be confirmed via crystallographic data showing dihedral angles of ~60° between C9-O-C11 . Nuclear Overhauser Effect (NOE) NMR experiments are complementary: irradiation of the 16β-methyl group should show NOE correlations with adjacent protons (e.g., C17 hydroxyl) to confirm spatial proximity .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS using a C18 column (e.g., Waters XBridge BEH) with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Deuterated internal standards (e.g., dexamethasone-d4) minimize matrix effects . For tissue distribution studies, MALDI-TOF imaging can localize the compound in frozen sections with a spatial resolution of ~50 μm .

Advanced Research Questions

Q. How do metabolic pathways differ between in vitro (hepatocyte models) and in vivo systems for this compound, and how can discrepancies be resolved?

- Methodological Answer : In vitro hepatocyte models often underestimate Phase II metabolism (e.g., glucuronidation) due to lower UDP-glucuronosyltransferase activity compared to in vivo systems. To resolve discrepancies:

- Use isotope-labeled tracers (e.g., ⁶H-labeled at C6) to track metabolites via accelerator mass spectrometry (AMS) .

- Supplement in vitro assays with cofactors (e.g., alamethicin to permeabilize microsomes) to enhance enzymatic activity .

- Cross-validate with portal vein-cannulated animal models to capture first-pass metabolism .

Q. What strategies are effective for isolating and characterizing trace impurities (e.g., 9,11-epoxide hydrolysis products) in bulk samples?

- Methodological Answer :

- Isolation : Preparative HPLC with a phenyl-hexyl stationary phase (e.g., Phenomenex Luna) under gradient elution (20–80% acetonitrile in 0.1% formic acid) .

- Characterization : High-resolution MS (Q-TOF) with collision-induced dissociation (CID) fragments key functional groups (e.g., loss of H₂O from hydroxyl groups at m/z 356.4553 ).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) identify hydrolysis-prone impurities .

Q. What mechanisms underlie the compound’s acute toxicity in respiratory tissues, and how can in silico models predict these effects?

- Methodological Answer : The compound’s 16β-methyl group and 9,11-epoxide moiety enhance glucocorticoid receptor (GR) binding affinity, leading to localized immunosuppression and epithelial thinning in airways. In silico approaches:

- Molecular docking (e.g., AutoDock Vina) to predict GR binding (ΔG < -9 kcal/mol indicates high affinity) .

- Quantitative Structure-Activity Relationship (QSAR) models trained on RTECS toxicity data (e.g., EC50 for respiratory irritation = 1.2 μM) .

- Ex vivo tracheal explant models validate toxicity by measuring ciliary beat frequency (CBF) inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.